

Cabotegravir-d5: Properties and Analytical Applications

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Compound Focus: Cabotegravir-d5

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Chemical Properties: **Cabotegravir-d5** is synthesized by replacing five hydrogen atoms in the Cabotegravir molecule with five deuterium atoms (^2H or D). The molecular formula is $(\text{C}_{19}\text{H}_{12}\text{D}_5\text{F}_2\text{N}_3\text{O}_5)$, with a molecular weight of 410.38–410.39 g/mol [1] [2] [3]. It typically appears as a white to off-white solid powder and is soluble in DMSO and methanol [3] [4].

Primary Analytical Application The core application of **Cabotegravir-d5** is to serve as an **Internal Standard (IS)** in LC-MS/MS bioanalysis. Using a stable isotope-labeled internal standard like **Cabotegravir-d5** corrects for variability in sample preparation and ionization efficiency, ensuring accurate and reliable quantification [5].

The table below summarizes its role in recent analytical research:

Application Context	Role of Cabotegravir-d5	Analytical Technique	Key Outcome
Quantification of Cabotegravir in rat plasma [6]	Internal Standard	LC-MS/MS	Enabled a sensitive, validated method with a wide linear range (0.05–1000 $\mu\text{g/mL}$).
Point-of-care assay for CAB and RPV in whole blood [5]	Internal Standard	Paper spray ionization miniature mass spectrometry	Achieved a limit of quantification (LoQ) of 750 ng/mL for CAB;

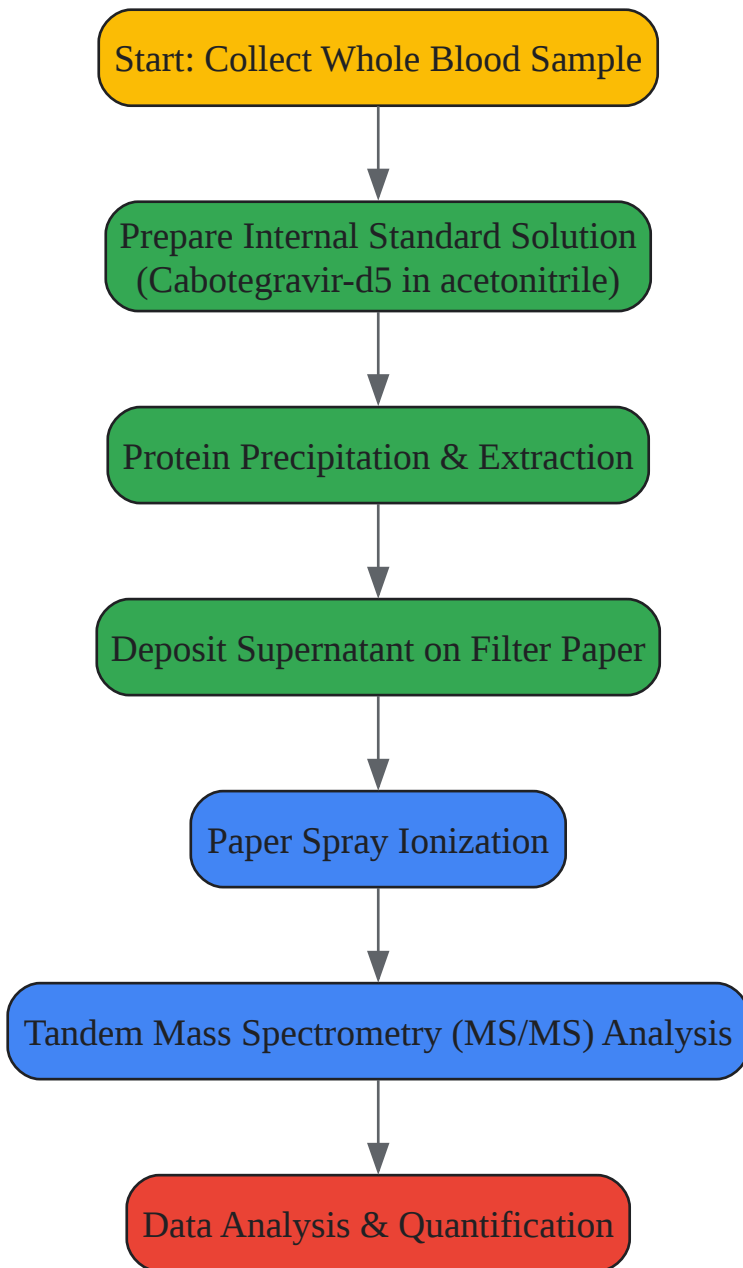
Application Context	Role of Cabotegravir-d5	Analytical Technique	Key Outcome
			allowed rapid analysis (<4 minutes).

Detailed Protocol: Quantitative Analysis of Cabotegravir in Whole Blood

This protocol is adapted from a study that used **Cabotegravir-d5** for the quantitative analysis of Cabotegravir and Rilpivirine in whole blood using a miniature mass spectrometer [5].

Workflow Overview

The experimental workflow for the quantitative analysis is summarized in the diagram below:



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Materials and Reagents

- **Analytes and IS:** Cabotegravir, **Cabotegravir-d5** (purity >95%) [5] [4].
- **Biological Matrix:** Fresh human whole blood with K₂EDTA as an anticoagulant.
- **Solvents:** Acetonitrile, water (LC-MS grade).
- **Supplies:** Filter paper (e.g., Whatman Grade 1), 1.5 mL Eppendorf tubes, pipettes.

- **Instrumentation:** A mass spectrometer capable of MS/MS analysis. The original study used a custom-built Mini-12 miniature mass spectrometer [5].

Step-by-Step Procedure

- **Calibrator and Quality Control (QC) Preparation:**

- Prepare separate stock solutions of Cabotegravir and **Cabotegravir-d5** in acetonitrile/water (9:1, v/v).
- Serially dilute the Cabotegravir stock solution to create calibration standards (e.g., 250 to 2000 ng/mL) and QC samples in blank whole blood.
- Prepare the internal standard working solution (1000 ng/mL of **Cabotegravir-d5** in acetonitrile) [5].

- **Sample Preparation (Protein Precipitation):**

- Pipette 100 μ L of the blood sample (calibrator, QC, or unknown) into a 1.5 mL Eppendorf tube.
- Add 100 μ L of the internal standard working solution (**Cabotegravir-d5**) to the tube.
- Vigorously shake the mixture for one minute to ensure thorough mixing and protein precipitation.
- Centrifuge the tube to separate the precipitate, leaving a clear supernatant [5].

- **Paper Spray Setup:**

- Cut a piece of filter paper into a triangle.
- Secure the base of the paper triangle with a copper clip, which will also serve as the high-voltage contact.
- Pipette 10 μ L of the clear supernatant onto the base of the paper triangle [5].

- **Mass Spectrometric Analysis:**

- Apply a solvent and a high voltage to the paper triangle to initiate paper spray ionization.
- The instrument method should include:
 - **Precursor Ion Selection:** Isolate the protonated molecules ($[M+H]^+$) of Cabotegravir (m/z 406) and **Cabotegravir-d5** (m/z 411).
 - **Fragmentation:** Use Collision-Induced Dissociation (CID) to generate characteristic product ions.
 - **Detection:** Monitor specific product ion transitions for Cabotegravir and its internal standard [5].

- **Data Analysis:**

- Integrate the peak areas for Cabotegravir and **Cabotegravir-d5** from the MRM chromatograms.
- Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibrators.
- Use the linear regression equation from the calibration curve to back-calculate the concentration of Cabotegravir in unknown and QC samples.

Key Considerations for Researchers

- **Stability and Storage:** **Cabotegravir-d5** should be stored at 2–8 °C [4]. Always refer to the manufacturer's Material Safety Data Sheet (MSDS) for complete handling, stability, and hazard information [1].
- **Metabolic Pathway Consideration:** While **Cabotegravir-d5** itself is used as an internal standard, understanding the metabolism of the parent drug is crucial. Cabotegravir is primarily metabolized by UDP-glucuronosyltransferase (UGT) 1A1 to a glucuronide metabolite [7]. This is a key consideration for drug-drug interaction studies.
- **Assay Performance:** The described method using **Cabotegravir-d5** has been shown to be precise and accurate, with intra- and inter-day precision and accuracy results within 15%, acceptable per FDA guidelines [6].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the steps or considerations, please feel free to ask.

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